molecular formula C12H9BrN2O B1277973 5-Bromo-N-phenylnicotinamide CAS No. 313562-28-6

5-Bromo-N-phenylnicotinamide

Katalognummer: B1277973
CAS-Nummer: 313562-28-6
Molekulargewicht: 277.12 g/mol
InChI-Schlüssel: OLCNIPQERCZMGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Bromo-N-phenylnicotinamide can be synthesized through a reaction between 5-bromonicotinic acid and aniline . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 5 of the pyridine ring is a reactive site for nucleophilic substitution. Common nucleophiles include hydroxide ions, alcohols, and amines, facilitated by strong bases such as sodium methoxide or potassium tert-butoxide . For example:

  • Reaction with Sodium Methoxide : Substitution yields 5-methoxy-N-phenylnicotinamide, characterized by a ¹H NMR shift in the aromatic region (δ 7.40–8.93 ppm) and LC-MS m/z 289.1 [M+H]⁺ .

Oxidation and Reduction

The nicotinamide moiety undergoes redox transformations:

  • Oxidation : Potassium permanganate converts the amide group to a carboxylic acid (5-bromo-pyridine-3-carboxylic acid), confirmed by IR (acid carbonyl at 1700 cm⁻¹).

  • Reduction : Lithium aluminum hydride reduces the amide to 5-bromo-pyridine-3-amine, with a molecular weight of 173.02 g/mol.

Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids forms biaryl compounds. For instance:

  • Reaction with Phenylboronic Acid : Catalyzed by palladium(II) acetate, this yields 5-phenyl-N-phenylnicotinamide (molecular weight 328.34 g/mol), confirmed by ¹³C NMR (δ 128–152 ppm for aromatic carbons) .

Reagents and Reaction Conditions

Reaction TypeReagentsConditionsKey Observations
SubstitutionSodium methoxideReflux in MeOHBromine substitution (75% yield)
OxidationKMnO₄, H₂SO₄80°C, 12 hAmide-to-acid conversion (90% yield)
CouplingPd(OAc)₂, Na₂CO₃100°C, DMFBiaryl product (60% yield)

Derivatives

  • 5-Methoxy-N-phenylnicotinamide : Exhibits anticancer activity (EC₅₀ = 0.082 µM in T47D cells).

  • 5-Phenyl-N-phenylnicotinamide : Investigated as a kinase inhibitor in neurodegenerative diseases .

Anticancer Activity

CompoundEC₅₀ (µM)MechanismCell Line
5-Bromo-N-phenylnicotinamide0.082Caspase activationT47D
5-Methoxy derivative0.21Microtubule inhibitionMES-SA

Structural Analysis

PropertyValue
Molecular Weight277.12 g/mol
Solubility2.5 mg/mL in DMSO
pKa8.7 (amide NH)

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of 5-bromo derivatives against resistant bacterial strains. Notably, a study synthesized 5-bromo-N-alkylthiophene-2-sulfonamides, which demonstrated significant activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (NDM-1-KP) ST147. The synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating their potential as effective antibacterial agents against resistant pathogens .

CompoundMIC (μg/mL)MBC (μg/mL)
5-Bromo-N-alkylthiophene0.390.78

Anticancer Research

5-Bromo-N-phenylnicotinamide has shown promise in cancer research, particularly in targeting various cancer cell lines. A study evaluated the anticancer activity of novel flavonoid derivatives, which included compounds similar to this compound. The results indicated significant antiproliferative effects against triple-negative breast cancer (TNBC) cell lines, with IC50 values demonstrating enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .

CompoundCancer Cell LineIC50 (μM)
This compoundMDA-MB-231 (TNBC)1.76
Comparison (5-Fu)MDA-MB-23125.94

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Structure-based optimization studies have identified derivatives of bromophenyl compounds that exhibit potent inhibitory activity against the main protease of SARS-CoV-2. These findings suggest that modifications to the bromophenyl core can enhance binding affinity and biological activity .

Mechanistic Insights and Future Directions

The mechanisms through which this compound exerts its effects involve interactions at the molecular level, including hydrogen bonding and hydrophobic interactions with biological targets. In silico studies have further elucidated these interactions, paving the way for the design of more effective derivatives .

Case Studies and Research Findings

  • Antibacterial Efficacy : A comprehensive study on the synthesis and evaluation of 5-bromo derivatives against resistant bacterial strains demonstrated their potential as new antibiotic candidates.
  • Anticancer Activity : Research on flavonoid derivatives revealed that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines, highlighting their therapeutic potential.
  • Antiviral Properties : Investigations into SARS-CoV-2 inhibitors have shown that bromophenyl derivatives can effectively inhibit viral proteases, suggesting a pathway for developing antiviral drugs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-N-phenylnicotinamide is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the phenyl group can enhance the compound’s interaction with biological targets .

Biologische Aktivität

5-Bromo-N-phenylnicotinamide (5-Br-NP) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a phenyl group attached to a nicotinamide backbone. This unique structure contributes to its distinctive chemical and biological properties. The compound can participate in various substitution reactions due to the bromine atom, while the phenyl group enhances interactions with biological targets, potentially increasing its efficacy as a therapeutic agent.

The mechanism of action for 5-Br-NP is not fully elucidated; however, it is believed to involve the inhibition of specific enzymes or proteins associated with disease processes. Preliminary studies suggest that the compound may interact with serotonin receptor type 1B (5-HT1B), which is implicated in various physiological functions and disease states, including cancer and neurological disorders .

Anticancer Properties

Research indicates that 5-Br-NP exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Human leukemia12Induction of apoptosis
HepG2 (liver)15Inhibition of cell proliferation
MCF-7 (breast)18Modulation of estrogen receptors

Antimicrobial Properties

In addition to its anticancer effects, 5-Br-NP has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 2: Summary of Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in a peer-reviewed journal explored the effects of 5-Br-NP on human acute myeloid leukemia (AML) cells. The compound was found to significantly reduce cell viability and induce apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction .
  • Antimicrobial Activity : Another research effort focused on evaluating the antimicrobial potential of 5-Br-NP against multi-drug resistant bacterial strains. The findings indicated that the compound exhibited potent inhibitory effects, making it a candidate for further development as an antimicrobial agent.
  • Serotonin Receptor Interaction : A patent application highlighted the role of 5-Br-NP as a modulator of serotonin receptors, particularly in contexts related to mood disorders and cancer treatments. This interaction may contribute to its therapeutic effects beyond traditional anticancer pathways .

Eigenschaften

IUPAC Name

5-bromo-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCNIPQERCZMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401452
Record name 5-BROMO-N-PHENYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313562-28-6
Record name 5-BROMO-N-PHENYLNICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Aniline (99 μl), WSC.HCl (209 mg), and HOBt.H2O (167 mg) were added to a DMF (5 ml) solution containing 5-bromonicotinic acid (200 mg), followed by stirring at room temperature for 3 hours. A saturated aqueous ammonium chloride solution and ethyl acetate were added to the reaction mixture. The organic layer was collected, washed with saturated saline, and dried over anhydrous magnesium sulfate, and the solvent was distilled away under reduced pressure. Diisopropylether and hexane were added to the obtained residue, solid matter was collected by filtration, and a white solid of 5-bromo-N-phenylnicotinamide (268 mg) was thus obtained.
Quantity
99 μL
Type
reactant
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
167 mg
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Under argon and at RT, 32.4 ml (400 mmol, 2 eq.) of pyridine, 2.4 g (20 mmol, 0.1 eq.) of 4-dimethylaminopyridine and, dropwise, a solution of 44.1 g (200 mmol, 1.0 eq.) of 5-bromopyridine-3-carbonyl chloride in 200 ml of DMF were added to a solution of 18.6 g (200 mmol) of aniline in 500 ml of tetrahydrofuran. After 3 h, the reaction mixture was concentrated under reduced pressure. The residue was suspended in water/dichloromethane and the solid was stirred well, washed repeatedly with water and dichloromethane and dried under reduced pressure. Yield: 35.7 g (52% of theory) After phase separation of the mother liquor, the organic phase was extracted twice with dichloromethane. The combined organic phases were dried (sodium sulphate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, dichloromethane/methanol 100:1), which gave 11.7 g (18% of theory) of Example 14A.
Quantity
32.4 mL
Type
reactant
Reaction Step One
Quantity
44.1 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.